Icmt-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H31NO3 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

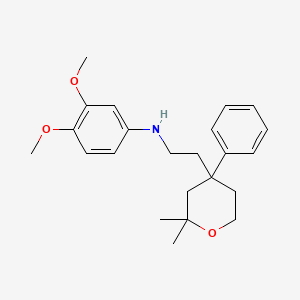

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,4-dimethoxyaniline |

InChI |

InChI=1S/C23H31NO3/c1-22(2)17-23(13-15-27-22,18-8-6-5-7-9-18)12-14-24-19-10-11-20(25-3)21(16-19)26-4/h5-11,16,24H,12-15,17H2,1-4H3 |

InChI Key |

RXRNRRDRMFLJER-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Icmt-IN-8: A Technical Guide on the Mechanism of Action in Ras-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the mechanism of action of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors in Ras-driven cancers. As of late 2025, specific preclinical data for a compound designated "Icmt-IN-8" is not publicly available. This document therefore summarizes the established mechanism and experimental data for well-characterized Icmt inhibitors, such as cysmethynil and its analogs, which are expected to be representative of the therapeutic class to which this compound likely belongs.

Executive Summary

Mutations in the RAS family of oncogenes are among the most prevalent drivers of human cancers, yet the development of effective targeted therapies has been a long-standing challenge. A critical step in the maturation and function of RAS proteins is a series of post-translational modifications, culminating in methylation by Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Inhibition of Icmt represents a compelling therapeutic strategy to disrupt RAS signaling and impede tumor growth. This technical guide provides an in-depth overview of the mechanism of action of Icmt inhibitors, with a focus on their effects in RAS-driven malignancies. It includes a summary of key preclinical data, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows.

The Role of Icmt in RAS Processing and Signaling

RAS proteins (KRAS, NRAS, and HRAS) undergo a series of post-translational modifications at their C-terminal CAAX motif that are essential for their proper subcellular localization and function.[1] This process, known as prenylation, involves three key enzymatic steps:

-

Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CAAX motif by farnesyltransferase (FT) or geranylgeranyltransferase (GGTase), respectively.[1]

-

Proteolysis: The last three amino acids ("-AAX") are cleaved by RAS-converting enzyme 1 (Rce1).[1]

-

Methylation: The newly exposed farnesylcysteine is methylated by Isoprenylcysteine Carboxyl Methyltransferase (Icmt).[1]

This final methylation step, catalyzed by Icmt, neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and promoting the stable association of RAS with the inner leaflet of the plasma membrane.[1] Proper membrane localization is a prerequisite for RAS to engage with its downstream effectors and activate pro-tumorigenic signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2]

Mechanism of Action of Icmt Inhibitors

Icmt inhibitors are small molecules designed to block the catalytic activity of the Icmt enzyme. By preventing the final methylation step of RAS processing, these inhibitors induce a cascade of events that ultimately suppress cancer cell growth and survival.

Disruption of RAS Subcellular Localization

The primary mechanism of action of Icmt inhibitors is the mislocalization of RAS proteins. Without methylation, the negatively charged C-terminus of RAS reduces its affinity for the plasma membrane. Consequently, RAS proteins are displaced to other cellular compartments, such as the cytoplasm and the endoplasmic reticulum.[3][4] This mislocalization prevents RAS from interacting with its downstream effectors at the plasma membrane, effectively abrogating its signaling output.

Inhibition of Downstream Signaling Pathways

By preventing RAS activation, Icmt inhibitors lead to the downregulation of key oncogenic signaling pathways. This includes the inhibition of both the MAPK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[2] The suppression of these pathways is a direct consequence of the inability of mislocalized RAS to engage with RAF and PI3K.

Cellular and Anti-Tumor Effects

The disruption of RAS signaling by Icmt inhibitors translates into potent anti-cancer effects, including:

-

Inhibition of Cell Proliferation: Icmt inhibitors have been shown to arrest cancer cells in the G1 phase of the cell cycle.[4] This is consistent with the downregulation of cyclin D1 and the upregulation of the cell cycle inhibitor p21/Cip1.[4]

-

Induction of Cell Death: In addition to cytostatic effects, Icmt inhibitors can also induce apoptosis and autophagy in cancer cells.[4]

-

Suppression of Anchorage-Independent Growth: A hallmark of transformed cells is their ability to grow in an anchorage-independent manner. Icmt inhibitors effectively block this capability, as demonstrated in soft agar colony formation assays.[3]

-

Inhibition of Tumor Growth in Vivo: Preclinical studies using xenograft models of human cancers have demonstrated that Icmt inhibitors can significantly suppress tumor growth.[4]

Quantitative Data for Representative Icmt Inhibitors

The following tables summarize the available quantitative data for the well-characterized Icmt inhibitors, cysmethynil and its more potent analog, compound 8.12. This data is intended to be illustrative of the potential efficacy of Icmt inhibitors as a class of anti-cancer agents.

Table 1: In Vitro Potency of Icmt Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |

| Cysmethynil | Icmt | Enzymatic | ~5 | N/A | [3] |

| Cysmethynil | Cell Growth | Proliferation | 2-10 | Various Cancer Cell Lines | [4] |

| Compound 8.12 | Icmt | Enzymatic | Not Reported | N/A | [4] |

| Compound 8.12 | Cell Growth | Proliferation | 0.5-2 | Various Cancer Cell Lines | [4] |

Table 2: In Vivo Efficacy of Icmt Inhibitors in Xenograft Models

| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Cysmethynil | Prostate Cancer | Nude Mice | Not Specified | Significant | [4] |

| Compound 8.12 | Not Specified | Xenograft Mouse Model | Not Specified | Greater than Cysmethynil | [4] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of Icmt inhibitors.

In Vitro Icmt Enzyme Activity Assay

Objective: To determine the direct inhibitory effect of a compound on Icmt enzymatic activity.

Methodology:

-

Recombinant human Icmt is purified.

-

A synthetic substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC), is used as the methyl acceptor.

-

S-adenosyl-L-[methyl-3H]methionine is used as the methyl donor.

-

The reaction is initiated by mixing the enzyme, substrates, and varying concentrations of the test inhibitor in a suitable buffer.

-

After incubation, the reaction is stopped, and the amount of radiolabeled methylated product is quantified by scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability and Proliferation Assay

Objective: To assess the effect of the Icmt inhibitor on cancer cell growth.

Methodology:

-

Cancer cells with a known RAS mutation are seeded in 96-well plates.

-

After cell attachment, the cells are treated with a range of concentrations of the Icmt inhibitor.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or a real-time cell analysis system.

-

The percentage of cell viability relative to a vehicle-treated control is calculated for each concentration.

-

IC50 values for cell growth inhibition are determined by non-linear regression analysis.

Western Blot Analysis of RAS Signaling

Objective: To determine the effect of the Icmt inhibitor on downstream RAS signaling pathways.

Methodology:

-

RAS-mutant cancer cells are treated with the Icmt inhibitor at a concentration around its IC50 for cell growth inhibition for various time points.

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the Icmt inhibitor in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of RAS-driven human cancer cells.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives the Icmt inhibitor via a clinically relevant route of administration (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.

Visualizations

RAS Signaling Pathway and Icmt Inhibition

Caption: RAS signaling pathway and the point of intervention for Icmt inhibitors.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a preclinical in vivo xenograft study.

Conclusion

The inhibition of Icmt presents a promising and rational approach for the treatment of RAS-driven cancers. By disrupting a critical final step in RAS post-translational modification, Icmt inhibitors effectively mislocalize RAS proteins, leading to the suppression of downstream oncogenic signaling and potent anti-tumor activity. The preclinical data for representative Icmt inhibitors demonstrate the potential of this therapeutic strategy. Further research and clinical development of potent and selective Icmt inhibitors, such as the conceptual this compound, are warranted to translate this promising mechanism into a novel therapy for patients with RAS-mutant cancers.

References

- 1. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

A Technical Guide for Researchers and Drug Development Professionals

Note to the reader: The term "Icmt-IN-8" does not correspond to a known specific molecule in publicly available scientific literature. It is likely that this term is a conflation of the therapeutic target, Isoprenylcysteine Carboxyl Methyltransferase (ICMT) , and the naming convention of certain kinase inhibitors, such as JNK-IN-8. This guide will, therefore, focus on the therapeutic potential of inhibiting the ICMT enzyme, referencing key preclinical inhibitor compounds. A separate section will detail the properties of the well-documented JNK inhibitor, JNK-IN-8 , to provide a comprehensive resource in the event of a misnomer.

Part 1: Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of a class of proteins known as CaaX proteins, which includes the Ras superfamily of small GTPases. This final methylation step is crucial for the proper subcellular localization and function of these proteins.[1][2][3] By neutralizing the negative charge of the C-terminal carboxyl group, ICMT increases the hydrophobicity of the protein, facilitating its anchoring to the plasma membrane where it engages in downstream signaling.[1]

Given the central role of Ras proteins in oncogenesis, ICMT has emerged as a compelling target for anti-cancer drug development.[4][5] Inhibition of ICMT disrupts Ras signaling, leading to reduced cell proliferation and survival.[4][5] Unlike farnesyltransferase inhibitors, which can be bypassed by alternative prenylation pathways, ICMT inhibitors affect both farnesylated and geranylgeranylated proteins, offering a more comprehensive blockade of Ras and other CaaX protein functions.[1][4]

Therapeutic Potential

The therapeutic potential of ICMT inhibition has been explored primarily in oncology and progeria.

-

Oncology: By disrupting the function of oncogenic Ras, ICMT inhibitors have demonstrated anti-cancer activity in various cell lines.[4] Preclinical studies show that ICMT inhibition can lead to cell cycle arrest, apoptosis, and a reduction in anchorage-independent growth.[1][5] Furthermore, suppression of ICMT can sensitize cancer cells to DNA-damaging agents like PARP inhibitors, suggesting a role in combination therapies.[5]

-

Hutchinson-Gilford Progeria Syndrome (HGPS): HGPS is a rare, fatal genetic disorder caused by a mutated form of the lamin A protein called progerin. Progerin undergoes farnesylation and methylation, and ICMT inhibitors have been shown to delay senescence and stimulate the proliferation of HGPS cells.[6][7][8] Genetic knockout of Icmt in mouse models of HGPS improves survival and key disease phenotypes.[6][8]

Quantitative Data on Preclinical ICMT Inhibitors

A number of small molecule inhibitors of ICMT have been developed and characterized in preclinical studies. Their efficacy is summarized below.

| Compound | Target | IC50 | Cell-Based Potency | Key Findings | Reference |

| Cysmethynil | ICMT | Ki*: 0.14 µM | Induces autophagic cell death | Prototypical indole-based inhibitor; poor aqueous solubility. | [3][4] |

| Compound 8.12 | ICMT | Not specified | More potent than cysmethynil | Amino-derivative of cysmethynil with improved physical properties and in vivo efficacy. | [1] |

| C75 | ICMT | 0.5 µM | Delays senescence in HGPS cells | Potent and cell-permeable; predicted to have poor bioavailability. | [6][8][9] |

| UCM-1336 | ICMT | 2 µM | Induces cell death in Ras-mutated cell lines | Selective against other Ras-modifying enzymes; improves survival in a mouse model of AML. | [][11] |

| J1-1 | ICMT | 1.0 µM | IC50 for cell viability >25 µM | Indole-based inhibitor. | [4] |

Experimental Protocols

-

Principle: To measure the ability of a compound to inhibit the methyltransferase activity of ICMT.

-

Methodology: Recombinant ICMT is incubated with a prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine) and a radiolabeled methyl donor (S-adenosyl-L-[methyl-3H]methionine). The reaction mixture is then subjected to a separation technique (e.g., thin-layer chromatography or scintillation proximity assay) to quantify the amount of radiolabeled methylated product formed. The IC50 value is determined by measuring the inhibition of product formation at various concentrations of the test compound.

-

Principle: To assess the effect of ICMT inhibitors on cancer cell proliferation and survival.

-

Methodology:

-

Cell Viability: Cancer cell lines (e.g., PC3 prostate, HepG2 liver) are seeded in 96-well plates and treated with varying concentrations of the ICMT inhibitor for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[12]

-

Colony Formation (Anchorage-Independent Growth): Cells are suspended in soft agar containing the test compound and plated over a layer of solidified agar in a culture dish. After a period of incubation (e.g., 2-3 weeks), the number and size of colonies are quantified to assess the ability of the compound to inhibit anchorage-independent growth, a hallmark of transformed cells.[1][5]

-

-

Principle: To evaluate the anti-tumor efficacy of an ICMT inhibitor in a living organism.

-

Methodology: Human cancer cells (e.g., PC3) are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, the mice are treated with the ICMT inhibitor (e.g., via intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity.[1]

Signaling Pathway and Mechanism of Action

ICMT inhibition primarily impacts the Ras signaling pathway. Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state. For Ras to become fully active, it must be localized to the plasma membrane, a process that requires post-translational prenylation and methylation. By blocking the final methylation step, ICMT inhibitors prevent the proper membrane association of Ras, thereby inhibiting its downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and growth.

Part 2: JNK-IN-8 - A Covalent JNK Inhibitor

Introduction

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3).[13][14] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, cell proliferation, differentiation, and survival.[14] JNK-IN-8 forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the JNK isoforms, leading to irreversible inhibition.[15][16]

Therapeutic Potential in Oncology

Dysregulated JNK signaling is associated with various cancers. JNK-IN-8 has demonstrated therapeutic potential, particularly in triple-negative breast cancer (TNBC) and pancreatic cancer.

-

Triple-Negative Breast Cancer (TNBC): JNK-IN-8 has been shown to suppress TNBC growth both in vitro and in vivo.[12] It can reduce colony formation and cell viability.[12][14] Interestingly, JNK-IN-8 can synergize with EGFR/HER2 inhibitors like lapatinib to induce cell death in TNBC cells, a cancer type that is typically resistant to such inhibitors alone.[16] This synergistic effect is linked to the induction of significant oxidative stress.[16]

-

Pancreatic Cancer: In preclinical models of pancreatic ductal adenocarcinoma (PDAC), JNK-IN-8 has been shown to sensitize cancer cells to chemotherapy regimens like FOLFOX.[17]

-

Other Cancers: JNK-IN-8 has also shown efficacy in reducing the viability of B-lymphoblastic leukemia cells and promoting apoptosis in colorectal cancer organoids.[14]

Quantitative Data on JNK-IN-8

| Target | IC50 (Enzymatic) | Cell-Based Potency (EC50) | Key Findings | Reference |

| JNK1 | 4.7 nM | HeLa: 486 nM | Irreversible covalent inhibitor. | [13][14] |

| JNK2 | 18.7 nM | A375: 338 nM | Synergizes with lapatinib in TNBC. | [13][16] |

| JNK3 | 1.0 nM | - | Sensitizes pancreatic cancer cells to chemotherapy. | [13][17] |

Experimental Protocols

-

Principle: To measure the inhibition of JNK activity in cells by assessing the phosphorylation of its direct substrate, c-Jun.

-

Methodology: Cells (e.g., HeLa, MDA-MB-231) are pre-treated with JNK-IN-8 for a specified time, followed by stimulation with a JNK activator (e.g., EGF, anisomycin).[15][16] Cell lysates are then prepared and analyzed by Western blot using antibodies specific for phosphorylated c-Jun (at Ser63/73) and total c-Jun. A reduction in the ratio of phosphorylated to total c-Jun indicates inhibition of JNK activity.

-

Principle: To quantify the level of intracellular ROS, a key mechanism in the synergistic effect of JNK-IN-8 and lapatinib.

-

Methodology: TNBC cells are treated with JNK-IN-8, lapatinib, or the combination. At various time points, the cells are incubated with a fluorescent probe that reacts with ROS (e.g., CellROX Green). The fluorescence intensity is then measured using flow cytometry or a fluorescence plate reader to determine the relative levels of ROS.[16]

Signaling Pathway and Mechanism of Action

JNK is a key mediator of stress signaling. It can be activated by various stimuli, including cytokines and environmental stress. Once activated, JNK phosphorylates a range of downstream targets, most notably the transcription factor c-Jun. Phosphorylated c-Jun forms part of the AP-1 transcription factor complex, which regulates the expression of genes involved in cell survival, proliferation, and apoptosis. In some cancer contexts, JNK signaling can promote resistance to therapy. JNK-IN-8 covalently binds to JNK, preventing the phosphorylation of c-Jun and other substrates, thereby blocking these downstream effects and, in some cases, sensitizing cancer cells to other treatments.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 6. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. stemcell.com [stemcell.com]

- 15. apexbt.com [apexbt.com]

- 16. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]

A Technical Guide to the Structure-Activity Relationship of Protein Kinase and Methyltransferase Inhibitors

Initial Analysis: A thorough review of scientific literature and chemical databases reveals no public information on a compound specifically designated "Icmt-IN-8." This suggests the query may contain a typographical error or refer to a compound not yet in the public domain. Given the nomenclature, two likely subjects of interest are JNK-IN-8 , a well-characterized inhibitor of c-Jun N-terminal kinase (JNK), and inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in general. This guide will provide an in-depth technical overview of both, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Part 1: JNK-IN-8 - A Potent, Irreversible Inhibitor of JNK

JNK-IN-8 is a highly potent and selective irreversible inhibitor of JNK isoforms 1, 2, and 3.[1] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the kinases.[2] This covalent modification leads to sustained inhibition of JNK signaling pathways, which are implicated in cancer, inflammatory disorders, and neurodegenerative diseases.[3]

Structure-Activity Relationship (SAR) of JNK-IN-8

The development of JNK-IN-8 involved systematic modifications to identify key structural features for potent and selective inhibition. The core structure consists of a 1,4-dianiline and a 1,3-aminobenzoic acid substructure, which differs from the regiochemistry of related kinase inhibitors like imatinib.[1][4]

Table 1: In Vitro Inhibitory Activity of JNK-IN-8 and Analogs

| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Selectivity Notes | Reference |

| JNK-IN-8 | 4.7 | 18.7 | 1.0 | >10-fold selective against MNK2, Fms; no inhibition of c-Kit, Met, PDGFRβ. | [1] |

| JNK-IN-7 | - | - | - | Structurally similar to JNK-IN-8. | [1] |

| JNK-IN-11 | - | - | - | A more potent analog of JNK-IN-8. | [5] |

| YL5084 | - | - | - | A JNK-IN-8 derivative with selectivity for JNK2/3 over JNK1. | [5] |

Table 2: Cellular Activity of JNK-IN-8

| Cell Line | Assay | EC₅₀ (nM) | Reference |

| HeLa | c-Jun Phosphorylation | 486 | [1] |

| A375 | c-Jun Phosphorylation | 338 | [1] |

| MDA-MB-231 | c-Jun Phosphorylation | ~1000 (at 1µM) | [2] |

| TNBC cell lines | Cell Viability | Varies (0.88–5 µM) | [6] |

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Biochemical IC₅₀ Determination)

-

Objective: To determine the concentration of JNK-IN-8 required to inhibit 50% of the enzymatic activity of JNK1, JNK2, and JNK3.

-

Principle: A radiometric assay using [γ-³³P]ATP to measure the phosphorylation of a substrate peptide by the JNK enzyme.

-

Methodology:

-

Recombinant human JNK1, JNK2, or JNK3 enzyme is incubated with a substrate peptide (e.g., GST-c-Jun).

-

JNK-IN-8 is added at various concentrations.

-

The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by spotting onto phosphocellulose paper followed by washing.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

-

2. Cellular c-Jun Phosphorylation Assay (Western Blot)

-

Objective: To measure the ability of JNK-IN-8 to inhibit the phosphorylation of the JNK substrate c-Jun in a cellular context.

-

Principle: Immunoblotting is used to detect the levels of phosphorylated c-Jun (p-c-Jun) relative to total c-Jun in cell lysates.

-

Methodology:

-

Cells (e.g., HeLa or A375) are seeded and allowed to adhere overnight.

-

Cells are pre-treated with varying concentrations of JNK-IN-8 for a specified duration.

-

JNK signaling is stimulated using an appropriate agonist (e.g., anisomycin or IL-1β).

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined (e.g., using a BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for p-c-Jun (Ser63/73) and total c-Jun.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified, and the ratio of p-c-Jun to total c-Jun is calculated.

-

Visualizations

Caption: JNK signaling cascade and the point of inhibition by JNK-IN-8.

Caption: A typical workflow for evaluating the efficacy of JNK-IN-8.

Part 2: Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

ICMT is an enzyme located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of many proteins containing a C-terminal CaaX motif, including the Ras family of oncoproteins.[7] This methylation step is crucial for the proper membrane localization and function of these proteins.[8] Consequently, ICMT has emerged as a therapeutic target for cancers driven by Ras mutations.[9]

Structure-Activity Relationship (SAR) of ICMT Inhibitors

Several classes of ICMT inhibitors have been developed. A prominent class is based on an indole scaffold, exemplified by the prototypical inhibitor cysmethynil.[9] Another potent class features a tetrahydropyranyl (THP) core.[10]

-

Indole-based Inhibitors: SAR studies on cysmethynil analogs have shown that the substituent on the indole nitrogen should be a lipophilic group of a certain size. In contrast, the substituted phenyl ring attached to the indole should have limited dimensions and lipophilicity for good activity.[11]

-

Tetrahydropyranyl (THP) Derivatives: Modification of the THP ring and its substituents has led to highly potent inhibitors, with IC₅₀ values in the low nanomolar range.[10] For instance, a 3-methoxy substitution on the aniline ring of the hit compound significantly increased potency.[10]

Table 3: Inhibitory Activity of Representative ICMT Inhibitors

| Compound/Class | Scaffold | hICMT IC₅₀ (µM) | Cell Growth GI₅₀ (µM) | Reference |

| Cysmethynil | Indole | ~1.0 - 6.5 | 19.1 - <25 | [9] |

| Analogue 75 | Tetrahydropyranyl | 0.0013 | 0.3 - >100 | [10] |

| Compound 1b | Prenylcysteine-based | Kᵢ (competitive) = 0.5 | - | [12] |

| C75 | - | 0.5 | - | [13] |

Experimental Protocols

1. In Vitro ICMT Enzymatic Assay

-

Objective: To measure the inhibitory activity of compounds against recombinant human ICMT.

-

Principle: A radiometric assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a prenylated substrate.

-

Methodology:

-

Membranes from Sf9 insect cells overexpressing human ICMT are used as the enzyme source.

-

The enzyme is incubated with a methyl-acceptor substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC).

-

The test inhibitor is added at various concentrations.

-

The reaction is initiated by adding ³H-SAM.

-

The reaction mixture is incubated at 37°C.

-

The reaction is terminated by the addition of an acidic solution.

-

The methylated, hydrophobic product is extracted into an organic solvent (e.g., ethyl acetate).

-

The radioactivity in the organic phase is measured by liquid scintillation counting.

-

IC₅₀ values are determined from dose-response curves.

-

2. Ras Subcellular Localization Assay

-

Objective: To assess the effect of ICMT inhibitors on the membrane localization of Ras proteins in cells.

-

Principle: A fluorescently tagged Ras protein (e.g., GFP-K-Ras) is expressed in cells. Inhibition of ICMT prevents proper membrane association, leading to mislocalization of the fluorescent signal.

-

Methodology:

-

Cells (e.g., Jurkat cells) are transiently or stably transfected with a plasmid encoding a fluorescently tagged Ras protein.

-

Transfected cells are treated with the ICMT inhibitor or vehicle control for a specified period (e.g., 24-48 hours).

-

Cells are fixed and counterstained with a nuclear stain (e.g., DAPI).

-

The subcellular localization of the fluorescent Ras protein is visualized using fluorescence microscopy.

-

Inhibition of ICMT is indicated by a shift of the fluorescent signal from the plasma membrane to intracellular compartments, such as the cytoplasm or endoplasmic reticulum.[12]

-

Visualizations

Caption: The CaaX processing pathway and the inhibitory action of ICMT inhibitors.

Caption: Key structural features for indole-based ICMT inhibitors. (Note: Image is a placeholder).

References

- 1. selleckchem.com [selleckchem.com]

- 2. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent JNK Inhibitor, JNK-IN-8, Suppresses Tumor Growth in Triple-Negative Breast Cancer by Activating TFEB- and TFE3-Mediated Lysosome Biogenesis and Autophagy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 7. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative structure-activity relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

A Technical Guide to Icmt-IN-8 and the Broader Landscape of Covalent Kinase Inhibition

Disclaimer: The compound "Icmt-IN-8" is listed by several chemical suppliers as an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) with a reported IC50 of 0.652 µM.[1][2][3][4][5] However, there is a notable scarcity of peer-reviewed literature detailing its discovery, synthesis, and specific mechanism of action.

Given the similarity in nomenclature to a well-documented series of covalent inhibitors, this guide will provide the available information on this compound and will also offer a comprehensive overview of JNK-IN-8 , a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK). This dual approach is intended to provide a thorough resource for researchers, addressing both the specific query and the broader context of covalent inhibitor design and application that "IN-8" suggests.

Part 1: Isoprenylcysteine Carboxyl Methyltransferase (ICMT) and its Inhibition

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid). This modification involves the methylation of the carboxyl group of a farnesylated or geranylgeranylated cysteine residue.

This methylation is crucial for the proper subcellular localization and function of several key signaling proteins, most notably members of the Ras superfamily of small GTPases. By neutralizing the negative charge of the carboxylate, ICMT increases the hydrophobicity of the C-terminus, facilitating the protein's interaction with the plasma membrane. Mislocalization of Ras proteins due to ICMT inhibition can disrupt their signaling pathways, which are often hyperactive in cancer. This makes ICMT a compelling target for anticancer drug development.[6][7]

Discovery of ICMT Inhibitors

The development of ICMT inhibitors has been an area of active research.

-

Cysmethynil: An early, notable inhibitor identified through high-throughput screening of a chemical library. This indole-based compound was shown to cause Ras mislocalization and impair downstream signaling.[7]

-

Tetrahydropyranyl (THP) Derivatives: Subsequent research has led to the development of more potent inhibitors. For instance, a series of THP derivatives yielded compounds with nanomolar potency (IC50 of 1.3 nM).[8][9]

-

S-Farnesyl-Thiopropionic Acid (FTPA) Triazoles: These compounds were designed as potent inhibitors of ICMT, demonstrating another chemical scaffold for targeting the enzyme.[10]

This compound

As of late 2025, this compound is cataloged as a research chemical. The limited available data is summarized below.

| Compound | Target | IC50 | CAS Number |

| This compound | ICMT | 0.652 µM | 1313602-76-4 |

| Data sourced from multiple chemical suppliers.[2][4][5] |

Due to the lack of detailed published experimental protocols for this compound, the following sections will focus on JNK-IN-8 as a representative example of the "IN-" series of covalent inhibitors.

Part 2: A Technical Guide to the Covalent Inhibitor JNK-IN-8

JNK-IN-8 is a highly potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3).[11][12] It was developed through the rational design and screening of a library of acrylamide-based kinase inhibitors.[11] JNK-IN-8 functions by forming a covalent bond with a conserved cysteine residue (Cys116 in JNK1/2) located in the ATP-binding pocket of the kinase, leading to its irreversible inactivation.[13]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for JNK-IN-8's activity.

Table 1: Biochemical Potency of JNK-IN-8

| Target | Biochemical IC50 (nM) |

| JNK1 | 4.7 |

| JNK2 | 18.7 |

| JNK3 | 1.0 |

| IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a biochemical assay.[11][12] |

Table 2: Cellular Activity of JNK-IN-8

| Cell Line | Assay | Cellular EC50 (nM) |

| HeLa | c-Jun Phosphorylation | 486 |

| A375 | c-Jun Phosphorylation | 338 |

| EC50 values represent the concentration of the inhibitor that produces 50% of its maximal effect in a cell-based assay.[11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the evaluation of JNK-IN-8.

Protocol 1: In Vitro Kinase Assay (Biochemical IC50 Determination)

This protocol is a generalized procedure for determining the biochemical potency of a kinase inhibitor.

-

Enzyme and Substrate Preparation: Recombinant human JNK1, JNK2, or JNK3 enzyme is used. The substrate can be a generic kinase substrate like myelin basic protein (MBP) or a specific peptide substrate for JNK, such as GST-c-Jun.

-

Inhibitor Preparation: JNK-IN-8 is serially diluted in DMSO to create a range of concentrations (e.g., from 1 µM to 0.1 nM).

-

Kinase Reaction:

-

The kinase reaction is initiated in a buffer containing ATP (often at a concentration close to its Km value for the specific kinase), MgCl₂, the JNK enzyme, and the substrate.

-

The reaction is started by the addition of [γ-³²P]ATP or [γ-³³P]ATP.

-

The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes), ensuring the reaction proceeds within the linear range.

-

-

Stopping the Reaction: The reaction is terminated by adding a stop solution, such as phosphoric acid or EDTA.

-

Detection:

-

The phosphorylated substrate is captured on a filter membrane (e.g., phosphocellulose).

-

Unincorporated radiolabeled ATP is washed away.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition for each JNK-IN-8 concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular c-Jun Phosphorylation Assay (Western Blot)

This protocol assesses the ability of JNK-IN-8 to inhibit JNK activity within a cellular context.

-

Cell Culture and Treatment:

-

HeLa or A375 cells are cultured to approximately 80% confluency.

-

Cells are serum-starved for 4-6 hours to reduce basal JNK activity.

-

Cells are pre-treated with various concentrations of JNK-IN-8 (or DMSO as a vehicle control) for 1-2 hours.

-

JNK pathway is stimulated with an appropriate agonist, such as anisomycin (20 ng/mL) or UV irradiation, for 30 minutes.

-

-

Cell Lysis:

-

The medium is removed, and cells are washed with ice-cold PBS.

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

-

Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated c-Jun (Ser63 or Ser73).

-

A primary antibody against total c-Jun or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Band intensities are quantified using densitometry software. The ratio of phosphorylated c-Jun to total c-Jun is calculated and normalized to the stimulated control.

-

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a wide range of cellular stresses and inflammatory cytokines. The core of the pathway is a three-tiered kinase module.[14][15][16]

Caption: The JNK signaling cascade is activated by stress and cytokines, leading to the phosphorylation of downstream targets like c-Jun. JNK-IN-8 covalently inhibits JNK, blocking this pathway.

Experimental Workflow for Kinase Inhibitor Evaluation

The process of evaluating a novel kinase inhibitor like JNK-IN-8 follows a structured workflow, moving from initial biochemical characterization to cellular and in vivo models.[17][18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 化合物 this compound CAS#: 1313602-76-4 [chemicalbook.com]

- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on the Impact of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors on MAPK and PI3K Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the effects of potent Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, using the well-characterized prototypical inhibitor cysmethynil as a primary example. Specific data for a compound named "Icmt-IN-8" is not widely available in peer-reviewed literature; the principles and effects described herein are representative of this class of inhibitors.

Introduction: Targeting a Critical Post-Translational Modification

Many key regulatory proteins involved in oncogenesis, most notably the Ras family of small GTPases, undergo a series of post-translational modifications at a C-terminal CaaX motif. This processing is essential for their correct subcellular localization and biological function. The final step in this pathway is the carboxylmethylation of the C-terminal prenylated cysteine, a reaction catalyzed by the enzyme Isoprenylcysteine Carboxyl Methyltransferase (Icmt).

By catalyzing this methylation, Icmt facilitates the proper anchoring of proteins like Ras to the inner leaflet of the plasma membrane. Membrane localization is an absolute prerequisite for Ras to engage and activate its downstream effector pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling cascades, which are central to cell proliferation, survival, and differentiation.

Inhibition of Icmt has emerged as a compelling anti-cancer strategy. Unlike farnesyltransferase inhibitors (FTIs), which can be circumvented by alternative prenylation (geranylgeranylation), Icmt is an obligatory final step for both farnesylated and geranylgeranylated proteins. Therefore, Icmt inhibitors can more effectively block the function of a wider range of prenylated proteins, including Ras, leading to the disruption of oncogenic signaling. Cysmethynil is a prototypical small-molecule inhibitor of Icmt that has been instrumental in elucidating the functional consequences of blocking this enzyme.[1][2]

Core Mechanism of Action

The primary mechanism by which Icmt inhibitors exert their effects is through the disruption of CaaX protein localization.

-

Inhibition of Methylation: Icmt inhibitors like cysmethynil competitively bind to the Icmt enzyme, preventing it from transferring a methyl group from S-adenosyl-L-methionine (AdoMet) to the carboxyl group of the C-terminal prenylcysteine of its substrate proteins.[3]

-

Protein Mislocalization: The lack of this terminal carboxylmethylation reduces the hydrophobicity of the C-terminus and impairs the protein's affinity for the plasma membrane. Consequently, critical signaling proteins like H-Ras are displaced from the plasma membrane and mislocalized to endomembrane compartments, such as the endoplasmic reticulum and Golgi apparatus.[1][2]

-

Impaired Downstream Signaling: Sequestered away from their upstream activators (e.g., receptor tyrosine kinases) and downstream effectors at the plasma membrane, these mislocalized proteins are unable to transduce extracellular signals. This effectively severs the link between growth factor receptors and the intracellular MAPK and PI3K signaling machinery.[2][4]

Impact on the MAPK Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its hyperactivation is a hallmark of many cancers. Icmt inhibition profoundly suppresses this pathway.

The canonical MAPK cascade involves a sequential activation of kinases: Ras activates Raf (MAP3K), which phosphorylates and activates MEK (MAP2K), which in turn phosphorylates and activates ERK (MAPK). Activated ERK then translocates to the nucleus to regulate transcription factors that drive cell cycle progression.

Studies have consistently shown that treatment with Icmt inhibitors leads to a significant reduction in the levels of phosphorylated, active ERK (p-ERK).[2] This blockade of EGF-mediated activation of MAPK signaling is a direct consequence of Ras mislocalization.[4] The downstream cellular consequences of MAPK pathway suppression by Icmt inhibition include:

-

Inhibition of Cell Proliferation and Cell Cycle Arrest: By blocking ERK activation, Icmt inhibitors prevent the expression of key cell cycle proteins like cyclin D1, leading to an accumulation of cells in the G1 phase.[1]

-

Induction of Apoptosis and Autophagy: Prolonged suppression of MAPK survival signals can trigger programmed cell death.[5]

-

Suppression of Anchorage-Independent Growth: A key characteristic of transformed cells is their ability to grow without adhering to a substrate. Icmt inhibitors potently block this ability, and this effect can be reversed by overexpressing Icmt, demonstrating the on-target activity of the compounds.[4]

Impact on the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling network downstream of Ras, governing cell survival, growth, and metabolism. Upon activation by Ras, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate kinases like Akt.

The effect of Icmt inhibition on the PI3K/Akt pathway is also rooted in the mislocalization of Ras. Some studies report that Icmt inhibitors can impair Akt signaling.[2] However, the impact may be less pronounced or more context-dependent than the effect on the MAPK pathway. For instance, in certain breast cancer cells, the MAPK pathway, rather than the PI3K/Akt pathway, was found to be functionally more important for DNA damage repair, a process disrupted by Icmt inhibition. This suggests a potential hierarchical or cell-type-specific reliance on these pathways that can influence the ultimate cellular response to an Icmt inhibitor.

Quantitative Data Presentation

The following tables summarize key quantitative data for the prototypical Icmt inhibitor, cysmethynil.

Table 1: Inhibitory Potency of Cysmethynil

| Parameter | Value | Description | Reference |

| Enzymatic IC₅₀ | 2.4 µM | Concentration required to inhibit 50% of Icmt enzyme activity in vitro. | [6][7] |

| Cell Viability IC₅₀ | 16.8 - 23.3 µM | Concentration required to reduce the viability of various cancer cell lines by 50%. | [7] |

| Cell Growth EC₅₀ | ~20 µM | Effective concentration to reduce the growth of RAS-mutant cell lines by 50%. | [7] |

Table 2: Functional Impact of Cysmethynil on Cancer Cells

| Assay | Cell Line | Treatment | Result | Reference |

| Anchorage-Independent Growth | DKOB8 (Colon Cancer) | 10 µM Cysmethynil | Dramatic reduction in colony formation. | [4] |

| Anchorage-Independent Growth | DKOB8 (Colon Cancer) | 20 µM Cysmethynil | Complete abolishment of colony formation. | [4] |

| Anchorage-Independent Growth | HepG2 (Liver Cancer) | 0.8 µM Compound 8.12 | Abolished colony formation. | [1] |

| Anchorage-Independent Growth | PC3 (Prostate Cancer) | 1.6 µM Compound 8.12 | Abolished colony formation. | [1] |

| Cell Cycle Arrest | HepG2, PC3 | Compound 8.12* | Increased proportion of cells in G₁ phase. | [1] |

*Compound 8.12 is a novel, more potent amino-derivative of cysmethynil.[1]

Experimental Protocols

Here we detail standard methodologies used to assess the impact of Icmt inhibitors on cellular signaling and function.

This protocol is used to quantify the phosphorylation status of ERK1/2, a direct indicator of MAPK pathway activity, following inhibitor treatment.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in 6-well plates. Allow cells to adhere and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal p-ERK levels.[8]

-

Inhibitor and Stimulant Addition: Pre-treat cells with the Icmt inhibitor (e.g., cysmethynil at various concentrations) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours). Stimulate the MAPK pathway by adding a growth factor like EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) before harvesting.[4]

-

Cell Lysis: Place plates on ice, aspirate the media, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method like the Bradford or BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to 30-40 µg of protein from each sample and boil at 95-100°C for 5-10 minutes. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., rabbit anti-p-ERK Thr202/Tyr204) overnight at 4°C, diluted 1:1000 in blocking buffer.[9][10]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature, diluted 1:2000 - 1:5000 in blocking buffer.[11]

-

Wash the membrane again as in the previous step.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2 as a loading control.[8]

This assay is the gold standard for measuring the in vitro tumorigenic potential of cells, as it assesses their ability to grow without attachment to a solid substrate.[12][13]

-

Preparation of Agar Layers:

-

Base Layer: Prepare a 1% solution of noble agar in sterile water and melt it in a microwave. Cool to 40-42°C in a water bath. Warm an equal volume of 2x cell culture medium (e.g., DMEM with 20% FBS) to the same temperature. Mix the 1% agar and 2x medium 1:1 to create a final solution of 0.5% agar in 1x medium. Pipette 1.5-2 mL of this base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood (~30 minutes).[13][14]

-

-

Preparation of Cell Layer:

-

Harvest and count the cells to be tested. Prepare a single-cell suspension to avoid clumps.

-

Prepare a 0.7% agar solution and cool it to 40-42°C. Warm 2x medium as before.

-

In a sterile tube, dilute the cells in 1x medium containing the desired concentration of the Icmt inhibitor or vehicle control. The final cell density should be calculated to achieve 5,000-10,000 cells per well.

-

Mix the cell suspension with the 0.7% agar and 2x medium (containing the inhibitor) to create a final top layer with 0.3-0.4% agar, 1x medium, the correct inhibitor concentration, and the desired cell density.[12]

-

-

Plating and Incubation:

-

Working quickly to prevent the agar from setting, carefully pipette 1.5 mL of the cell/agar suspension on top of the solidified base layer in each well.

-

Allow the top layer to solidify at room temperature for ~30-60 minutes.

-

Incubate the plates at 37°C in a humidified CO₂ incubator for 14-28 days.

-

-

Feeding and Staining:

-

Feed the cells 1-2 times per week by adding 200-300 µL of fresh medium (containing the inhibitor/vehicle) on top of the agar to prevent it from drying out.

-

After the incubation period, stain the viable colonies by adding 0.5 mL of a 0.005% Crystal Violet solution or Nitroblue Tetrazolium Chloride (NBT) solution to each well and incubating for at least 1-2 hours (or overnight for NBT).[13][14]

-

-

Colony Counting:

-

Wash the plates gently to remove excess stain.

-

Count the number of colonies in each well using a dissecting microscope. A colony is typically defined as a cluster of >50 cells.

-

Quantify the results by comparing the number and size of colonies in the inhibitor-treated wells to the vehicle control wells.

-

Conclusion

Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase, such as cysmethynil, represent a potent class of anti-cancer agents that function by disrupting a critical post-translational modification required for the function of numerous oncogenic proteins. By preventing the final methylation step in CaaX protein processing, these inhibitors cause the mislocalization of Ras GTPases from the plasma membrane. This leads to a profound and primary suppression of the MAPK signaling pathway, resulting in cell cycle arrest, inhibition of tumorigenic growth, and induction of cell death. The PI3K/Akt pathway is also impacted, though the functional consequences may be more context-dependent. The on-target efficacy of these compounds, demonstrated by quantitative cellular assays and rescue experiments, validates Icmt as a high-value target for the development of novel cancer therapeutics.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20150218095A1 - Icmt inhibitors - Google Patents [patents.google.com]

- 4. pnas.org [pnas.org]

- 5. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cysmethynil | Other Transferases | Tocris Bioscience [tocris.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ERK sensor assay: western blot analysis [bio-protocol.org]

- 10. Detection of ERK protein expression using western blot analysis [bio-protocol.org]

- 11. 2.8. Western Blotting and Measurement of the Phosphorylated-ERK Expression (p-ERK1/2) [bio-protocol.org]

- 12. artscimedia.case.edu [artscimedia.case.edu]

- 13. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

A Technical Guide to Foundational Research on Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: ICMT as a Therapeutic Target

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum membrane protein that catalyzes the final step in the post-translational modification of a class of proteins known as CAAX proteins.[1][2] This critical enzymatic step involves the S-adenosyl-l-methionine (AdoMet) dependent methylation of the carboxyl group of a C-terminal prenylated cysteine.[3][4]

Many proteins undergoing this modification, including the Ras and Rho families of small GTPases, are crucial signaling molecules that regulate cell growth, differentiation, and survival.[5][6] The Ras proteins, in particular, are frequently mutated in human cancers, leading to uncontrolled cell proliferation.[7][8] The methylation by ICMT is essential for the proper subcellular localization and function of these proteins, particularly for anchoring Ras to the plasma membrane where it engages downstream signaling pathways.[3][9]

Unlike earlier strategies that targeted farnesyltransferase (FTase), which could be circumvented by alternative prenylation, ICMT acts on both farnesylated and geranylgeranylated proteins.[3][8] This makes ICMT a compelling therapeutic target for cancers and other diseases driven by aberrant CAAX protein signaling, as its inhibition offers a more comprehensive blockade of these pathways.[3][8] Pharmacological or genetic inactivation of ICMT has been shown to induce cell cycle arrest, mislocalization of Ras, and cell death, validating it as a promising target for anticancer drug development.[1][5][8]

The Role of ICMT in the Ras Processing Pathway

The proper function of Ras proteins is contingent on a series of sequential post-translational modifications that facilitate their transport to and localization at the inner surface of the plasma membrane. This process is critical for Ras to interact with its downstream effectors and propagate signals from cell surface receptors. ICMT catalyzes the final of these three essential steps.

The three key enzymatic steps are:

-

Isoprenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl lipid group is attached to the cysteine residue of the C-terminal CAAX motif by either farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase I).[1]

-

Proteolysis: The three terminal amino acids (-AAX) are cleaved from the protein by the Ras-converting enzyme 1 (RCE1), which is an endopeptidase located in the endoplasmic reticulum.[3][4]

-

Carboxyl Methylation: The newly exposed and prenylated C-terminal cysteine is recognized by ICMT, which transfers a methyl group from S-adenosyl-l-methionine (AdoMet) to the terminal carboxyl group.[3][4] This methylation step neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and promoting membrane association.[9]

Inhibition of ICMT disrupts this final step, leading to the accumulation of unmethylated Ras, which is then mislocalized from the plasma membrane to endomembranes like the endoplasmic reticulum and Golgi apparatus.[5][9] This mislocalization prevents Ras from activating downstream pro-growth and survival pathways, such as the RAF/MEK/ERK and PI3K/AKT/mTOR cascades.[6][10]

Quantitative Data on Key ICMT Inhibitors

Several small molecule inhibitors of ICMT have been identified and characterized. The prototypical inhibitor is cysmethynil, an indole-based compound discovered through high-throughput screening.[5][8] While effective in vitro, its low aqueous solubility has spurred the development of more drug-like analogs.[5][11] The table below summarizes the inhibitory potency of selected ICMT inhibitors.

| Compound | IC50 Value (µM) | Target | Notes | Reference(s) |

| Cysmethynil | 2.4 | ICMT | Prototypical indole-based inhibitor. Reduces Ras membrane binding and induces autophagy.[5][7][12] | [12], |

| Cysmethynil | <0.2 | ICMT | Reported as a time-dependent inhibitor with a lower IC50. | [9] |

| UCM-1336 | 2.0 | ICMT | Potent and selective inhibitor; impairs membrane association of all four Ras isoforms. | [13],[14],[15] |

| Compound 8.12 | Not specified | ICMT | Amino-derivative of cysmethynil with improved pharmacological properties and in vivo potency. | [5] |

| Analogue 75 | 0.0013 (1.3 nM) | ICMT | A potent tetrahydropyranyl (THP) derivative. | [16] |

| UCM-13207 | Not specified | ICMT | Potent and selective inhibitor developed for progeria, improves cell viability. | [17],[18],[19] |

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols: ICMT Inhibition Assay

A variety of methods can be used to measure ICMT activity and its inhibition, including radioactive assays that track the transfer of a radiolabeled methyl group. Below is a generalized protocol for an in vitro ICMT activity assay using microsomal preparations and a radiolabeled methyl donor.

Objective: To determine the IC50 value of a test compound against ICMT.

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) to a farnesylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC). The resulting radiolabeled methylated product is separated from the unreacted [³H]AdoMet and quantified using liquid scintillation counting.

Materials:

-

Microsomal fractions (as a source of ICMT) prepared from cultured cells or tissues.

-

Assay Buffer: e.g., 100 mM HEPES, pH 7.5.

-

Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).

-

Methyl Donor: S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet).

-

Test Inhibitor Compounds: Dissolved in DMSO.

-

Reaction Stop Solution: e.g., 1 M HCl in ethanol.

-

Scintillation Cocktail and Vials.

-

Liquid Scintillation Counter.

Methodology:

-

Preparation: Thaw microsomal fractions on ice. Prepare serial dilutions of the test inhibitor compound in DMSO. Prepare a reaction master mix containing assay buffer and AFC substrate.

-

Reaction Setup: In a microcentrifuge tube, add the test inhibitor at various concentrations. Add the microsomal preparation to each tube.

-

Initiation: Start the reaction by adding the master mix followed immediately by [³H]AdoMet. The final reaction volume is typically 50-100 µL. Controls should include a "no enzyme" blank and a "no inhibitor" (vehicle only) positive control.

-

Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

-

Termination: Stop the reaction by adding the HCl/ethanol stop solution. This also serves to protonate the methylated product, making it extractable into an organic solvent.

-

Extraction: Add an organic solvent (e.g., heptane), vortex vigorously, and centrifuge to separate the phases. The radiolabeled methylated product will partition into the upper organic phase.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Subtract the CPM from the "no enzyme" blank from all other readings.

-

Normalize the data by expressing the CPM for each inhibitor concentration as a percentage of the "no inhibitor" control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Consequences of ICMT Inhibition

The inhibition of ICMT sets off a cascade of cellular events stemming from the improper localization and function of its substrates, most notably Ras. These consequences underscore the therapeutic potential of ICMT inhibitors.

Key Cellular Effects:

-

Ras Mislocalization: As depicted in the pathway diagram (Figure 1), the primary consequence of ICMT inhibition is the failure of Ras to properly localize to the plasma membrane. Instead, it accumulates in the endoplasmic reticulum and Golgi apparatus.[5][9]

-

Impaired Downstream Signaling: With Ras unable to reach the plasma membrane, it cannot be activated by upstream signals (e.g., from growth factor receptors) and cannot activate its downstream effectors. This leads to the attenuation of key pro-survival and proliferative signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][10]

-

Cell Cycle Arrest: By disrupting Ras signaling, ICMT inhibitors can cause cells to arrest in the G1 phase of the cell cycle.[7][12] This is often associated with an increase in the expression of cell cycle inhibitors like p21 and p27.[2]

-

Induction of Cell Death: Prolonged inhibition of ICMT and the subsequent shutdown of survival signaling can induce programmed cell death. Evidence suggests this can occur through multiple mechanisms, including apoptosis (caspase activation) and autophagy.[2][5][7][12] In some cancer cells, ICMT inhibition leads to an autophagic cell death phenotype.[5][7]

Conclusion

Isoprenylcysteine carboxyl methyltransferase is a critical enzyme in the post-translational processing of Ras and other oncogenic CAAX proteins. Its inhibition presents a robust strategy for disrupting aberrant signaling pathways that drive cancer and other diseases. Foundational research has successfully identified potent small molecule inhibitors, such as cysmethynil and its more advanced analogs like UCM-1336, which effectively induce Ras mislocalization, cell cycle arrest, and tumor cell death. The detailed experimental protocols and clear understanding of the downstream cellular consequences provide a solid framework for the ongoing development of ICMT inhibitors as a promising class of therapeutic agents. Further research focusing on improving pharmacological properties and in vivo efficacy will be crucial for translating these foundational discoveries into clinical applications.

References

- 1. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cysmethynil - Wikipedia [en.wikipedia.org]

- 8. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A potent isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor improves survival in ras-driven acute myeloid leukemia | DIGITAL.CSIC [digital.csic.es]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Icmt-IN-8 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay for Isoprenylcysteine Carboxyl Methyltransferase (Icmt) using a generic inhibitor, exemplified by Icmt-IN-8. The protocol is designed to be adaptable for the screening and characterization of potential Icmt inhibitors.

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane enzyme that catalyzes the final step in the post-translational modification of C-terminal CAAX motif-containing proteins.[1] This methylation is crucial for the proper subcellular localization and function of numerous signaling proteins, including members of the Ras superfamily of small GTPases.[2][3] Dysregulation of Icmt activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4] This protocol details a radiometric assay for measuring Icmt inhibition.

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified or recombinant Icmt enzyme

-

Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) or similar farnesylated peptide substrate

-

Methyl Donor: S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)[2]

-

Inhibitor: this compound (or other test compounds)

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0[2]

-

Stop Solution: 20% Trichloroacetic acid (TCA)[2]

-

Scintillation Cocktail

-

Microcentrifuge tubes or 96-well plates

-

Pipettes and tips

-

Incubator (37°C)

-

Scintillation counter

Step-by-Step Protocol for Icmt Inhibition Assay

-

Prepare Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare stock solutions of the substrate (e.g., 10 mM AFC in DMSO) and the inhibitor (e.g., 10 mM this compound in DMSO). Store these at -20°C.

-

Dilute the ³H-SAM to the desired specific activity with unlabeled SAM in the Assay Buffer.

-

-

Assay Setup:

-

Prepare serial dilutions of the inhibitor (this compound) in the Assay Buffer. A typical starting range for a new inhibitor might be from 1 nM to 100 µM.

-

In a microcentrifuge tube or a well of a 96-well plate, combine the following in order:

-

Assay Buffer

-

Inhibitor solution (or DMSO for control)

-

Icmt enzyme solution

-

-

Pre-incubation: Gently mix and pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C. This step is crucial as some inhibitors may exhibit time-dependent inhibition.[3]

-

-

Initiate the Reaction:

-

Start the enzymatic reaction by adding the substrate (AFC) and ³H-SAM mixture to each tube or well. The final concentrations should be optimized, but a starting point could be 20 µM AFC and 720 nM ³H-SAM.[2]

-

The total reaction volume is typically 50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 60 minutes.[2] The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

Quantification:

-

The methylated substrate is typically captured on a filter or extracted. A common method involves spotting the reaction mixture onto a filter paper, washing away the unreacted ³H-SAM, and then measuring the incorporated radioactivity.

-

Alternatively, a liquid-liquid extraction can be performed to separate the methylated substrate.

-

Add scintillation cocktail to the captured methylated substrate and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) reaction.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

-

Data Presentation

The quantitative data from the Icmt inhibition assay should be summarized in a clear and structured table. Below is an example table summarizing hypothetical results for this compound and a known inhibitor, Cysmethynil.

| Compound | IC₅₀ (µM) | Pre-incubation Time (min) | Substrate (Concentration) | Enzyme Concentration (nM) |

| This compound | To be determined | 30 | AFC (20 µM) | 50 |

| Cysmethynil | 2.4 | 0 | BFC (not specified) | Not specified |

| Cysmethynil[3] | < 0.2 | 15 | BFC (not specified) | Not specified |

Note: The values for Cysmethynil are provided as a reference from the literature. The optimal conditions and IC₅₀ for this compound must be determined experimentally.

Mandatory Visualization

Signaling Pathway

Caption: Post-translational processing of CAAX proteins and the inhibitory action of this compound on the final methylation step.

Experimental Workflow